molecular formula C11H13F2NO B13300443 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine

3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine

Cat. No.: B13300443
M. Wt: 213.22 g/mol
InChI Key: ZLMQVOYMGOGPGM-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amine group and a phenyl ring substituted with a difluoromethoxy group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts alkylation reaction.

    Substitution with Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methoxy)phenyl]cyclobutan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-[4-(Chloromethoxy)phenyl]cyclobutan-1-amine: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine imparts unique chemical and biological properties compared to its analogs. The difluoromethoxy group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-7(2-4-10)8-5-9(14)6-8/h1-4,8-9,11H,5-6,14H2

InChI Key

ZLMQVOYMGOGPGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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